molecular formula C11H19F2N5S B15196772 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N'-(2-methylpropyl)- CAS No. 103427-76-5

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N'-(2-methylpropyl)-

Cat. No.: B15196772
CAS No.: 103427-76-5
M. Wt: 291.37 g/mol
InChI Key: QZESZVXNUWMXSI-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of difluoromethylthio, isopropyl, and isobutyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Introduction of Substituents: The difluoromethylthio, isopropyl, and isobutyl groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the existing substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a component in drug delivery systems.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylthio group may play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1-methylethyl)-N’-(2-methylpropyl)-: Similar structure but with a chlorine atom instead of the difluoromethylthio group.

    1,3,5-Triazine-2,4-diamine, 6-methylthio-N-(1-methylethyl)-N’-(2-methylpropyl)-: Similar structure but with a methylthio group instead of the difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-(1-methylethyl)-N’-(2-methylpropyl)- imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effectiveness.

Properties

CAS No.

103427-76-5

Molecular Formula

C11H19F2N5S

Molecular Weight

291.37 g/mol

IUPAC Name

6-(difluoromethylsulfanyl)-4-N-(2-methylpropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H19F2N5S/c1-6(2)5-14-9-16-10(15-7(3)4)18-11(17-9)19-8(12)13/h6-8H,5H2,1-4H3,(H2,14,15,16,17,18)

InChI Key

QZESZVXNUWMXSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC(=N1)SC(F)F)NC(C)C

Origin of Product

United States

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